molecular formula C14H24OSn2 B14409184 (2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) CAS No. 87673-37-8

(2-Phenoxyethene-1,1-diyl)bis(trimethylstannane)

Cat. No.: B14409184
CAS No.: 87673-37-8
M. Wt: 445.8 g/mol
InChI Key: FNELOWSKHQVGBG-UHFFFAOYSA-N
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Description

(2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) is an organotin compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of two trimethylstannane groups attached to a phenoxyethene backbone. The presence of tin in its structure makes it a valuable reagent in organic synthesis, particularly in Stille coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) typically involves the reaction of phenoxyethene with trimethyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tin compound. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) primarily undergoes substitution reactions, particularly Stille coupling reactions. In these reactions, the trimethylstannane groups act as leaving groups, allowing the formation of new carbon-carbon bonds.

Common Reagents and Conditions

The Stille coupling reaction involving (2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) typically requires a palladium catalyst, such as palladium(II) acetate, and a ligand, such as triphenylphosphine. The reaction is carried out in an aprotic solvent, such as toluene or tetrahydrofuran, under an inert atmosphere. The reaction temperature is usually maintained between 80-120°C.

Major Products

The major products of the Stille coupling reactions involving (2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.

Scientific Research Applications

(2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) has several applications in scientific research:

    Chemistry: It is widely used in the synthesis of complex organic molecules through Stille coupling reactions. Its ability to form carbon-carbon bonds makes it a valuable reagent in the construction of biaryl compounds.

    Biology: While its direct applications in biology are limited, the compounds synthesized using (2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) can have biological activity and are used in drug discovery and development.

    Medicine: The biaryl compounds synthesized using this reagent are often explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: In the field of organic electronics, (2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) is used in the synthesis of materials for organic solar cells and light-emitting diodes.

Mechanism of Action

The mechanism of action of (2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) in Stille coupling reactions involves the formation of a palladium complex with the trimethylstannane groups. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond. The molecular targets in this process are the halide or pseudohalide groups on the coupling partner, which react with the palladium complex to form the new bond.

Comparison with Similar Compounds

Similar Compounds

    (4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane): This compound is used in the synthesis of low bandgap polymers for organic solar cells.

    (4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): This compound is used in the synthesis of wide bandgap polymers for organic electronics.

Uniqueness

(2-Phenoxyethene-1,1-diyl)bis(trimethylstannane) is unique due to its phenoxyethene backbone, which imparts distinct electronic properties compared to other organotin compounds. This uniqueness makes it particularly valuable in the synthesis of biaryl compounds with specific electronic characteristics, which are important in various applications, including pharmaceuticals and organic electronics.

Properties

CAS No.

87673-37-8

Molecular Formula

C14H24OSn2

Molecular Weight

445.8 g/mol

IUPAC Name

trimethyl-(2-phenoxy-1-trimethylstannylethenyl)stannane

InChI

InChI=1S/C8H6O.6CH3.2Sn/c1-2-9-8-6-4-3-5-7-8;;;;;;;;/h2-7H;6*1H3;;

InChI Key

FNELOWSKHQVGBG-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C(=COC1=CC=CC=C1)[Sn](C)(C)C

Origin of Product

United States

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